

structure of DMTr-LNA-5MeU-3-CED-phosphoramidite

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Compound of Interest

Compound Name: DMTr-LNA-5MeU-3-CED-phosphoramidite

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An In-Depth Technical Guide to **DMTr-LNA-5MeU-3-CED-Phosphoramidite**

Abstract

DMTr-LNA-5MeU-3-CED-phosphoramidite is a highly modified nucleoside building block essential for the synthesis of specialized oligonucleotides. This phosphoramidite integrates a Locked Nucleic Acid (LNA) conformation for enhanced binding affinity and stability, a 5-methyluridine (5MeU) base analogous to thymidine, and the necessary protecting and activating groups for use in standard phosphoramidite solid-phase synthesis. This guide provides a detailed examination of its molecular structure, physicochemical properties, and its application in oligonucleotide synthesis, targeting researchers and professionals in drug development and nucleic acid chemistry.

Molecular Structure and Core Components

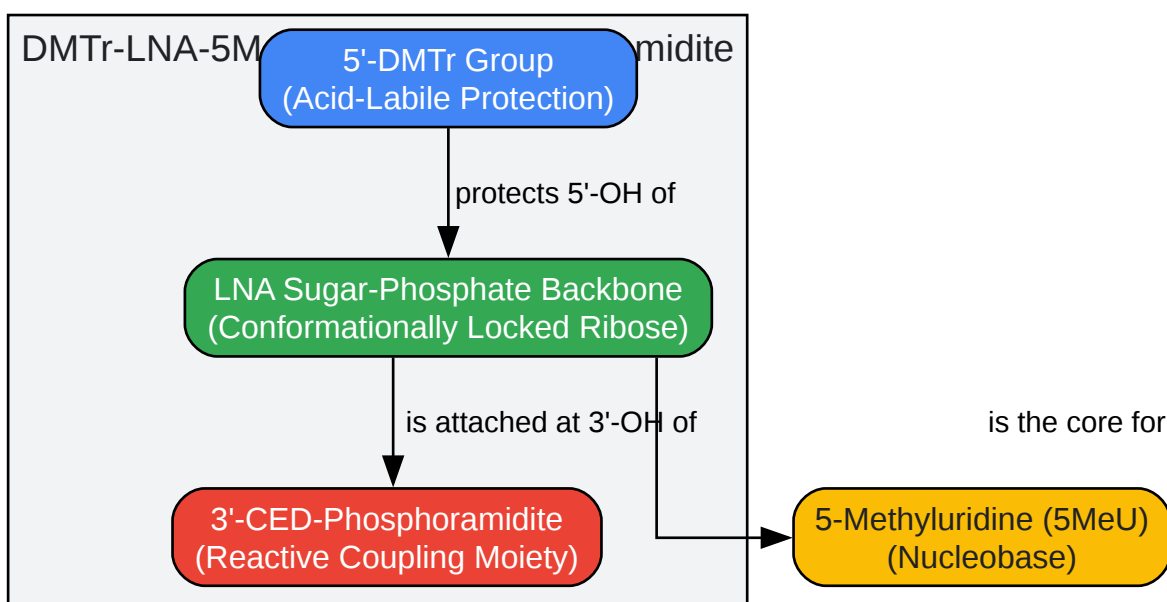
The structure of **DMTr-LNA-5MeU-3-CED-phosphoramidite** is a sophisticated assembly of four key chemical moieties, each serving a distinct purpose in the context of oligonucleotide synthesis and the properties of the final product.

- **DMTr (4,4'-Dimethoxytrityl) Group:** This acid-labile protecting group is attached to the 5'-hydroxyl of the nucleoside.[1][2] Its primary function is to prevent polymerization at the 5' position during synthesis.[2] The DMTr group is removed at the beginning of each coupling

cycle by treatment with a mild acid, exposing the 5'-hydroxyl for the subsequent addition of the next phosphoramidite monomer.[1][3]

- **LNA (Locked Nucleic Acid) Core:** The LNA component is a bicyclic modification where a methylene bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring.[4][5] This "lock" forces the sugar into a rigid N-type conformation, which is ideal for forming stable A-type duplexes with complementary RNA strands.[6] This conformational restriction leads to oligonucleotides with unprecedented thermal stability, high binding affinity, and excellent mismatch discrimination.[4] LNA-modified oligonucleotides also exhibit enhanced resistance to nuclease degradation.[7]
- **5-Methyluridine (5MeU):** This is the nucleobase component of the molecule. 5-Methyluridine is functionally an RNA analog of thymidine. The presence of the 5-methyl group is known to contribute positively to the stability of RNA structures.[8]
- **3'-CED-Phosphoramidite:** This is the reactive group at the 3'-position, comprising a phosphite triester. The "CED" or cyanoethyl group (2-cyanoethyl) protects the phosphorus from undesired side reactions during the synthesis cycle.[2] The diisopropylamino (iPr₂N) group is a leaving group that is displaced by the 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator, forming a phosphite triester linkage.[6] This group is critical for the stepwise, 3'-to-5' assembly of the oligonucleotide on a solid support.[1]

Below is a diagram illustrating the logical relationship of these core components.



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Caption: Logical structure of the phosphoramidite monomer.

Physicochemical Properties

The quantitative data for **DMTr-LNA-5MeU-3-CED-phosphoramidite** are summarized in the table below, providing key information for its handling, storage, and use in synthesis.

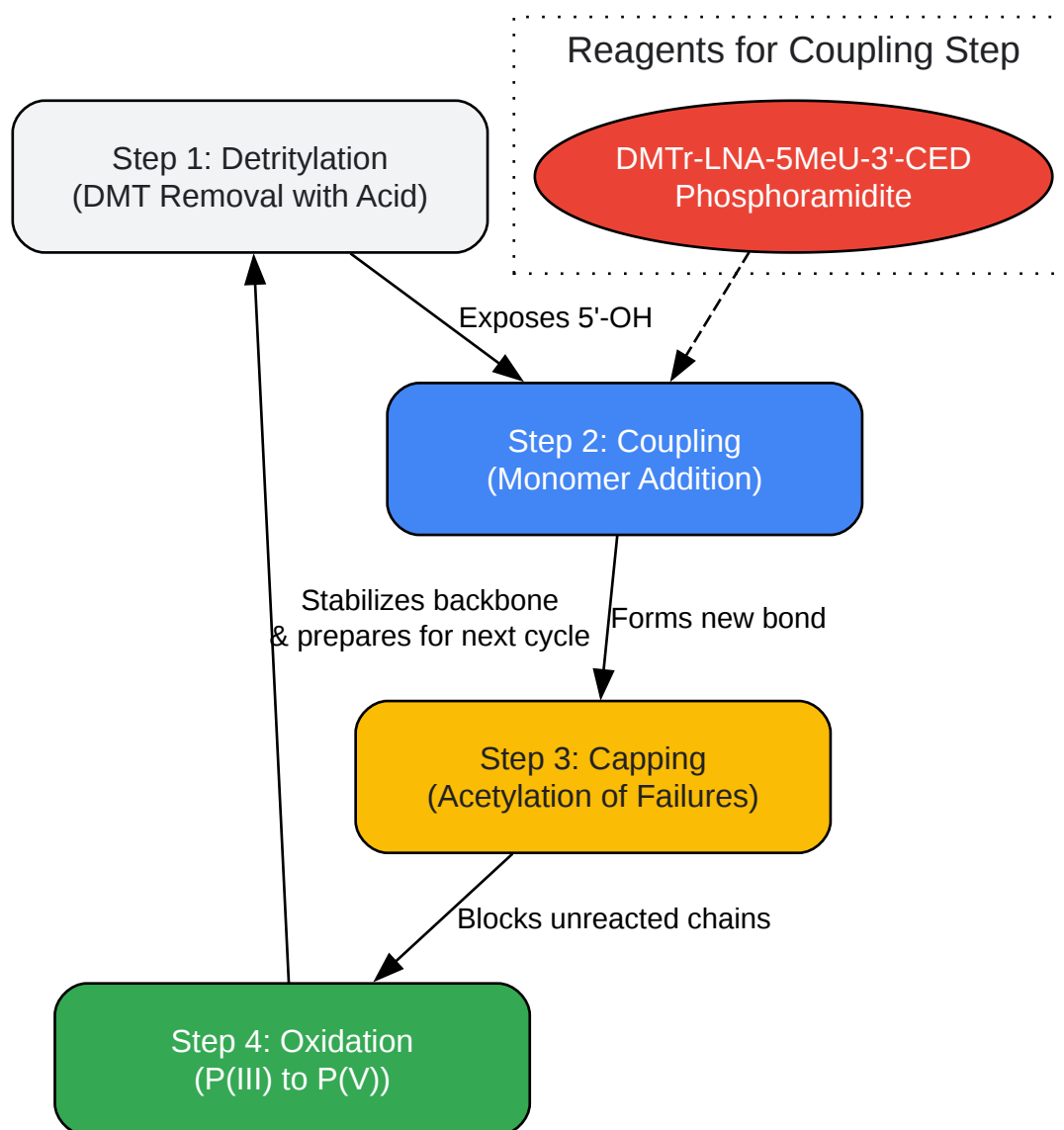
Property	Value	Reference(s)
CAS Number	206055-75-6	[9][10]
Synonym	DMTr-Locked Nucleic Acid-5MeU-3-CED Phosphoramidite	[9]
Molecular Formula	C41H49N4O9P	[9]
Molecular Weight	772.8 g/mol	[9]
Purity	≥98%	[9]
Solubility	Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)	[9]
Appearance	White to off-white solid	

Application in Oligonucleotide Synthesis

This phosphoramidite is a key reagent in automated, solid-phase oligonucleotide synthesis.^[4] The process follows a four-step cycle for each monomer addition, as detailed below. The incorporation of sterically hindered LNA monomers requires protocol adjustments for optimal efficiency.^[4]

Experimental Workflow: The Phosphoramidite Cycle

The diagram below outlines the standard four-step cycle used in solid-phase oligonucleotide synthesis.



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Caption: Standard phosphoramidite synthesis cycle.

Experimental Protocols

Protocol for Incorporation into Oligonucleotides

This protocol provides a generalized methodology for using **DMTr-LNA-5MeU-3-CED-phosphoramidite** on an automated DNA/RNA synthesizer.

- Reagent Preparation:
 - Dissolve the **DMTr-LNA-5MeU-3-CED-phosphoramidite** in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M).
 - Ensure all other synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.
- Synthesis Cycle Programming:
 - Detritylation: Program a standard detritylation step using trichloroacetic acid (TCA) in dichloromethane to remove the 5'-DMTr group from the solid support-bound nucleotide.
 - Coupling: This step is critical. Due to the steric hindrance of LNA phosphoramidites, the coupling time must be extended compared to standard DNA or RNA monomers. A coupling time of 180 to 250 seconds is recommended.[4] The phosphoramidite is delivered along with an activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) to the synthesis column.[1][6]
 - Capping: Program a standard capping step using acetic anhydride and N-methylimidazole to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.
 - Oxidation: Program a standard oxidation step using an iodine solution in a water/pyridine/THF mixture to convert the newly formed phosphite triester linkage to a more stable phosphate triester.[2]
- Post-Synthesis Cleavage and Deprotection:

- After the final sequence is assembled, cleave the oligonucleotide from the solid support and remove the remaining protecting groups (cyanoethyl on the phosphate backbone and base-protecting groups if any) using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
- It is advisable to avoid methylamine if other bases sensitive to it, such as Me-Bz-C-LNA, are present.[4]
- Purification:
 - The crude oligonucleotide product can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[4]

Conclusion

DMTr-LNA-5MeU-3-CED-phosphoramidite is a pivotal reagent for the synthesis of modified oligonucleotides with superior hybridization performance and biological stability. The LNA core dramatically increases thermal stability and nuclease resistance, making it an invaluable tool for the development of antisense therapeutics, diagnostic probes, and other high-affinity nucleic acid tools. A thorough understanding of its structure and the specific requirements for its use in automated synthesis, particularly the extended coupling time, is crucial for achieving high-yield and high-purity production of LNA-containing oligonucleotides.

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